methyl 4-ethyl-2-{[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonothioyl]amino}-5-methylthiophene-3-carboxylate
Overview
Description
Methyl 4-ethyl-2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a quinoline ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-2-{[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonothioyl]amino}-5-methylthiophene-3-carboxylate involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a quinoline derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioamide Formation: The acylated product is then reacted with a thiol to form the thioamide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioamide group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-ethyl-2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-ethyl-2-{[(6-chloro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
- Methyl 4-ethyl-2-{[(6-bromo-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
Uniqueness
The presence of the fluorine atom in methyl 4-ethyl-2-{[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonothioyl]amino}-5-methylthiophene-3-carboxylate imparts unique properties, such as increased metabolic stability and potential for specific interactions with biological targets, distinguishing it from its chloro and bromo analogs.
Properties
IUPAC Name |
methyl 4-ethyl-2-[(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbothioyl)amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S2/c1-5-15-12(3)27-18(17(15)19(24)25-4)22-20(26)23-11(2)6-7-13-10-14(21)8-9-16(13)23/h8-11H,5-7H2,1-4H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCNJKNGEYMGNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=S)N2C(CCC3=C2C=CC(=C3)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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